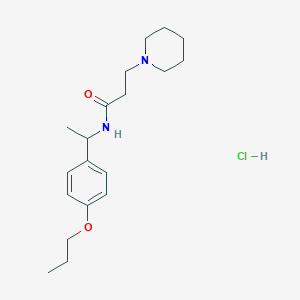
Kalmagin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kalmagin is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a calcium-magnesium complex that has been shown to have beneficial effects on various physiological processes. In
Mecanismo De Acción
The exact mechanism of action of Kalmagin is not fully understood. However, it is believed that the calcium and magnesium ions in the complex work together to regulate various physiological processes. Calcium is involved in muscle contraction, nerve function, and blood clotting, while magnesium is involved in protein synthesis, glucose metabolism, and nerve function. The combination of these two ions in Kalmagin may have synergistic effects on these processes.
Efectos Bioquímicos Y Fisiológicos
Kalmagin has been shown to have several biochemical and physiological effects. It has been shown to increase calcium and magnesium levels in the body, which can have beneficial effects on various physiological processes. Kalmagin has also been shown to reduce oxidative stress and inflammation, which can contribute to various diseases. Additionally, Kalmagin has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Kalmagin in lab experiments is its ability to regulate calcium and magnesium levels in the body. This can be useful for studying various physiological processes that are regulated by these ions. Additionally, Kalmagin has been shown to have low toxicity and high biocompatibility, making it a safe and effective compound for use in lab experiments. However, one limitation of using Kalmagin is its complex structure, which can make it difficult to study its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of Kalmagin. One area of interest is its potential therapeutic applications in various diseases, including osteoporosis, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Kalmagin and its potential side effects. Finally, the synthesis method of Kalmagin can be further optimized to improve the quality and purity of the final product.
In conclusion, Kalmagin is a calcium-magnesium complex that has gained attention in the scientific community due to its potential therapeutic applications. Its ability to regulate calcium and magnesium levels in the body and its low toxicity and high biocompatibility make it a safe and effective compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Kalmagin is synthesized by combining calcium and magnesium ions in a specific ratio. The exact ratio varies depending on the desired application of the compound. The synthesis can be achieved through several methods, including precipitation, co-precipitation, and sol-gel synthesis. The purity and quality of the final product depend on the chosen method and the quality of the starting materials.
Aplicaciones Científicas De Investigación
Kalmagin has been studied extensively for its potential therapeutic applications. It has been shown to have beneficial effects on bone health, cardiovascular health, and neurological health. In bone health, Kalmagin has been shown to increase bone density and reduce the risk of osteoporosis. In cardiovascular health, Kalmagin has been shown to reduce blood pressure and improve heart function. In neurological health, Kalmagin has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
122965-03-1 |
|---|---|
Nombre del producto |
Kalmagin |
Fórmula molecular |
C4H5CaMg4NaO16 |
Peso molecular |
469.36 g/mol |
Nombre IUPAC |
calcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide |
InChI |
InChI=1S/4CH2O3.Ca.4Mg.Na.4H2O/c4*2-1(3)4;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;4*1H2/q;;;;5*+2;+1;;;;/p-11 |
Clave InChI |
XJYLMFBGPDYKRR-UHFFFAOYSA-C |
SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
SMILES canónico |
C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
Otros números CAS |
122965-03-1 |
Sinónimos |
Kalmagin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




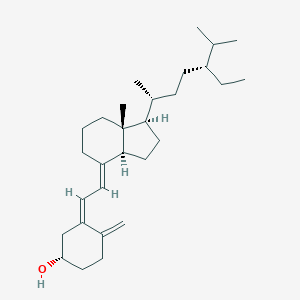
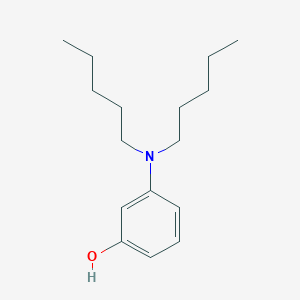
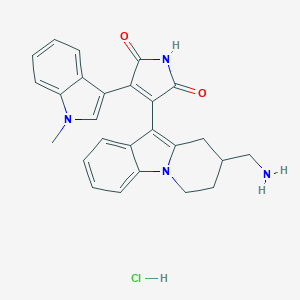

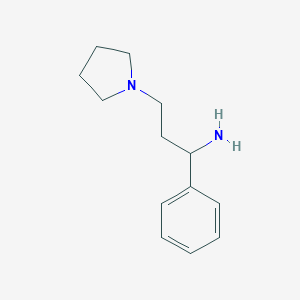
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
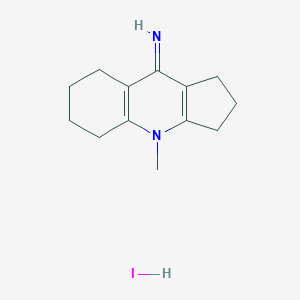
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
